5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Description

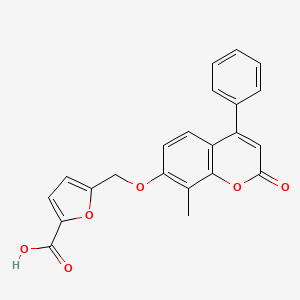

5-(((8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a furan-carboxylic acid moiety. The structure features:

- A 2H-chromen-2-one core substituted with a methyl group at position 8 and a phenyl group at position 2.

- A furan-2-carboxylic acid group linked via an oxymethylene bridge at position 7 of the chromene ring.

Properties

Molecular Formula |

C22H16O6 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C22H16O6/c1-13-18(26-12-15-7-9-19(27-15)22(24)25)10-8-16-17(11-20(23)28-21(13)16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,24,25) |

InChI Key |

KKWJAVLPKUAQOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone. This is followed by the addition of hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the chromen ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating or cooling to control the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase and microtubule polymerization, leading to anticancer effects . The compound can also regulate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Structural Differences and Implications

Chromen Substitutions :

- The 8-methyl-4-phenyl substitution on the chromen core (target compound) may enhance π-π stacking and hydrophobic interactions compared to 6-chloro-4-phenyl () or unsubstituted chromens .

- Methyl ester analogs (e.g., ) exhibit higher logP values (~6.8) versus the carboxylic acid form, suggesting better bioavailability but reduced solubility .

Linker and Furan Modifications: The oxymethylene bridge in the target compound provides conformational flexibility, whereas rigid linkers (e.g., direct aryl-furan bonds in ) may restrict binding modes .

Biological Activity :

- Fungal-derived analogs () show cytotoxicity (IC₅₀ ~10–50 μM), while synthetic methyl esters () lack reported activity data, highlighting the need for targeted assays .

Biological Activity

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 390.39 g/mol. The compound features a chromenone moiety, which is often associated with various biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₅ |

| Molecular Weight | 390.39 g/mol |

| CAS Number | 307547-35-9 |

| IUPAC Name | 5-methyl-4-{[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxy]methyl}furan-2-carboxylic acid |

Antitumor Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 45 µM against MCF7 breast cancer cells, indicating potent antitumor activity (source: MDPI).

Anti-inflammatory Effects

The anti-inflammatory properties of chromenone derivatives have also been explored. These compounds are believed to inhibit the production of pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)methyl)furan -2-carboxylic acid have been evaluated against various bacterial strains.

- Activity Spectrum :

- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC value of 64 µg/mL.

- Fungi : Displayed antifungal activity against Candida albicans with an IC50 value of 15 µg/mL.

Synthesis

The synthesis of 5-(((8-methyl-2-oxo -4-pheny l -2H-chromen -7-y l) oxy )methyl )furan -2-carboxylic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes:

- Formation of Chromenone Core : Utilizing known synthetic pathways to construct the chromenone backbone.

- Functionalization : Subsequent functionalization steps introduce the furan carboxylic acid moiety.

- Purification and Characterization : Final products are purified using column chromatography and characterized via NMR and mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.